(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
Overview
Description
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can be achieved through several methods. One common approach involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction typically requires refluxing in ethanol and can be catalyzed by various acids, including hydrochloric acid or Lewis acids like hafnium triflate .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for higher yields and purity. This can include the use of solvent-free conditions and metal Lewis acid catalysts to enhance reaction rates and selectivity . Additionally, continuous flow reactors and other advanced manufacturing techniques may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of uracil derivatives to acrylates, forming N-alkylated uracils.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions:
Aza-Michael Addition: Typically requires a catalyst like triethylamine and solvents such as dimethylformamide (DMF) at elevated temperatures.
Substitution Reactions: Often involve nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Aza-Michael Addition Products: N-alkylated uracils with various substituents depending on the acrylate used.
Substitution Products: Derivatives with modified functional groups at the nitrogen atoms of the pyrimidine ring.
Scientific Research Applications
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Biochemistry: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid involves its interaction with biological targets, particularly enzymes involved in nucleic acid metabolism. The compound can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exhibiting antiviral and anticancer properties. The molecular pathways involved include the disruption of nucleotide synthesis and incorporation into nucleic acids, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
3-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-propionic acid: Similar structure with an additional carbon in the side chain.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5-position of the pyrimidine ring.
Uniqueness: (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is unique due to its specific acetic acid side chain, which can influence its reactivity and interaction with biological targets. This structural feature can be exploited to design derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQFXDDQAEAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961451 | |
Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4113-97-7 | |
Record name | 4113-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing glucoside derivatives of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid?
A: The research paper focuses on synthesizing novel derivatives of 5-fluorouracil, a known anti-cancer drug. [] this compound serves as a key intermediate in this synthesis. Attaching glucoside moieties to 5-fluorouracil derivatives could potentially improve their pharmacological properties. This is because glucosides can enhance drug solubility, stability, and targeted delivery to specific cells or tissues. []
Q2: What analytical techniques were employed to confirm the structure of the synthesized glucoside derivatives?
A: The researchers utilized Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance Spectroscopy (~1H NMR) to confirm the structures of the newly synthesized glucoside-containing 5-fluorouracil derivatives. [] These techniques provide complementary information about the functional groups, molecular weight, and proton environments within the molecules, offering comprehensive structural characterization.
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